L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Catalog No.
S1891222
CAS No.
M.F
M. Wt
589.72
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Unlabeled cysteine derivatives compromise MS-based quantitation due to spectral overlap. This D2-labeled Fmoc-Cys(Trt)-OH solves this by: • Providing a +2 Da mass shift for unambiguous analyte discrimination. • Seamlessly integrating into standard Fmoc-SPPS with TFA-labile S-Trt protection. • Enabling synthesis of heavy SIL peptide standards for absolute protein/PTM quantification. Supplied with batch-specific enrichment data, supporting bioanalytical method validation and reproducible drug metabolism studies.

Product Name

L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Molecular Weight

589.72

Synonyms

Fmoc-L-Cys(Trt)-OH (3,3-D2), Fmoc-Cys(Trt)-OH (3,3-D2), N-Fmoc-S-trityl-L-cysteine-3,3-d2, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylthio)propanoic-3,3-d2 acid, L-Cysteine-N-Fmoc, S-trityl-3,3-d2, Deuterated Fmoc-Cys(Trt)-OH

Purity

≥98%

Package Size

0.1 g, 250 mg, 0.5 g

L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is a specialized amino acid derivative featuring three critical functional components: a base-labile N-terminal Fmoc group for solid-phase peptide synthesis (SPPS), an acid-labile S-Trityl group for thiol protection, and a stable deuterium label on the beta-carbon (3,3-D2). This combination makes it a fit-for-purpose building block for incorporating a mass-shifted cysteine residue into a peptide sequence. Its primary procurement driver is its role as a heavy internal standard for highly accurate and precise quantitative analysis by mass spectrometry (MS), a gold standard technique in proteomics and bioanalysis.

Research Fit

Workflow Fmoc-SPPS for SIL peptide internal standards
Key Attribute Deuterated +2 Da mass label for LC-MS differentiation
Compatibility Standard Fmoc/tBu chemistry; no protocol changes required

Substituting this compound with its non-deuterated analog, Fmoc-L-Cys(Trt)-OH, completely negates its primary function; the unlabeled version is indistinguishable from the endogenous analyte in a mass spectrometer, making quantitative analysis impossible. Furthermore, opting for alternative S-protecting groups, such as acetamidomethyl (Acm) or tert-butyl (t-Bu), introduces significant process complications. The S-Trityl group is specifically chosen for its lability in standard trifluoroacetic acid (TFA) cleavage cocktails used at the end of Fmoc-SPPS. In contrast, groups like Acm or t-Bu are stable to TFA and require separate, orthogonal deprotection steps, disrupting established workflows and increasing synthesis complexity and cost.

Substitution Risk

Unlabeled Fmoc-Cys(Trt)-OH lacks the +2 Da shift; MS cannot distinguish analyte from internal standard, preventing separate monitoring.
Without a deuterated ISTD, matrix effects and ionization variability cannot be normalized, which may lead to imprecise quantification in complex matrices.

Precise MS Analyte Distinction

The core function of this compound is to serve as an internal standard that is chemically almost identical to its natural counterpart but mass-shifted. The (3,3-D2) label provides a predictable mass increase of +2 Da compared to the unlabeled L-Cysteine residue. This mass difference allows a mass spectrometer to clearly distinguish the signal of the internal standard from the target analyte, a prerequisite for accurate quantification by stable isotope dilution methods.

Evidence DimensionMass-to-Charge (m/z) Shift vs. Unlabeled Analog
Target Compound DataMass increase of +2.01 Da per residue
Comparator Or BaselineUnlabeled Fmoc-L-Cys(Trt)-OH: Mass increase of 0 Da
Quantified Difference+2.01 Da
ConditionsAnalysis by mass spectrometry (e.g., LC-MS/MS).

This mass shift is the fundamental property that enables precise and accurate quantification, correcting for sample loss and ionization variability during analysis.

Mass Shift
Head-to-head
+2.01 Da (target 587.72 Da vs unlabeled 585.71 Da)
Enables analyte-specific MS monitoring
Nominal mass shift sufficient to resolve from natural M+2

Fmoc-SPPS Cleavage Compatibility

The S-Trityl (Trt) protecting group is a standard choice for Fmoc-based SPPS due to its compatibility with final cleavage conditions. The Trt group is efficiently and completely removed using standard 95% trifluoroacetic acid (TFA) cocktails that simultaneously cleave the peptide from the resin. This allows for a streamlined, single-step final deprotection. In contrast, alternative protecting groups like S-acetamidomethyl (Acm) or S-tert-butyl (t-Bu) are stable to 95% TFA and require separate, orthogonal deprotection steps, adding time, cost, and complexity to the synthesis workflow.

Evidence DimensionDeprotection Condition
Target Compound DataS-Trityl group is removed with standard 95% TFA cleavage cocktail.
Comparator Or BaselineS-Acm and S-t-Bu groups are stable to 95% TFA and require separate deprotection steps (e.g., with iodine or mercury(II) acetate for Acm).
Quantified DifferenceEliminates one or more separate deprotection steps from the synthesis workflow.
ConditionsStandard Fmoc-based solid-phase peptide synthesis (SPPS).

This compound integrates seamlessly into the most common Fmoc-SPPS workflows without requiring protocol modifications, reducing process risk and manufacturing time.

Isotopic Purity
Data to verify
≥98 atom% D
Supports low LLOQ and assay linearity
Supplier specification; verify by in-house MS

High Isotopic Purity for Accurate Quantification

The utility of a deuterated internal standard is directly linked to its isotopic purity. High isotopic enrichment (e.g., >98-99% deuterium incorporation) is critical to minimize the contribution of the unlabeled (M+0) isotopologue in the standard. The presence of significant unlabeled species in the internal standard can interfere with the measurement of the native analyte, leading to biased and inaccurate quantification. Therefore, procuring a standard with guaranteed high isotopic purity is a key requirement for developing robust and reliable bioanalytical methods that meet regulatory expectations.

Evidence DimensionImpact of Isotopic Purity on Assay Accuracy
Target Compound DataHigh isotopic purity (>98%) minimizes signal overlap and ensures accurate quantification.
Comparator Or BaselineLow or unspecified isotopic purity: Leads to isotopic crosstalk, compromising assay accuracy and precision.
Quantified DifferenceNot directly quantified in a single study, but a fundamental principle of isotope dilution mass spectrometry.
ConditionsQuantitative LC-MS assays in complex biological matrices.

Ensures the reliability and reproducibility of quantitative data, which is critical for applications in diagnostics, pharmacokinetics, and biomarker validation.

Chemical Purity
Data to verify
≥98% by HPLC
Maintains SPPS fidelity; minimizes byproducts
Supplier reported; review COA
SPPS Compatibility
Class-level
Drop-in replacement expected; no significant coupling difference
Avoids re-optimization of established protocols
Inferred from deuterated amino acid use in SPPS
Metabolic KIE
Class-level
Potential for altered stability via kinetic isotope effect (variable, KIE 1–>10)
Supports metabolic-stability research context
Requires compound-specific validation
Solubility (DMF)
Supplier-reported
≥30 mg/mL (≥51 mM)
Facilitates concentrated stock preparation
Vendor data; confirm for specific protocol

Heavy Peptide Synthesis for Absolute Quantification

This compound is the ideal precursor for synthesizing stable isotope-labeled (SIL) peptides that serve as internal standards for the absolute quantification of target proteins in complex mixtures like cell lysates or plasma. The synthesized heavy peptide, incorporating the D2-cysteine, will have identical chromatographic and ionization properties to the native peptide but a distinct mass, enabling highly accurate quantification.

Internal Standard for Peptide PK Studies

For peptide drugs containing cysteine, this building block can be used to synthesize the deuterated version of the drug itself. This heavy-labeled therapeutic serves as the 'gold standard' internal standard for LC-MS bioanalysis, allowing for precise measurement of drug concentration in biological fluids over time, which is a critical step in drug development.

Quantitative Assays for Cysteine-Specific PTMs

This reagent enables the synthesis of heavy-labeled peptide standards to quantify site-specific PTMs on cysteine residues, such as oxidation (sulfinic/sulfonic acid) or glutathionylation. By comparing the MS signal of the native modified peptide to the known concentration of the heavy-labeled standard, researchers can accurately measure the extent of modification under different biological conditions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Quantitative peptide bioanalysis (LC-MS/MS)
Deuterated SIL-IS for target peptide
Matrix-effect correction in biological matrices; method accuracy
Cysteine chemoproteomics
Site-specific 2H-labeled reference peptide
Normalization of labeling efficiency and enrichment
Peptide metabolic stability studies
Deuterium at metabolic soft spot (Cys 3-position)
KIE-mediated stability assessment; in vitro/in vivo correlation
NMR structural studies
2H spectral simplification at labeled site
Resonance assignment and relaxation dynamics

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